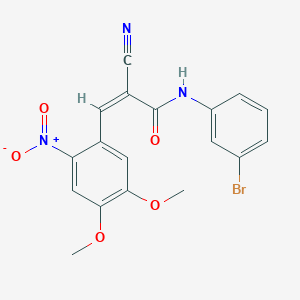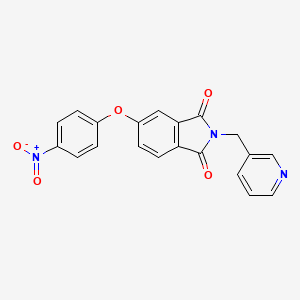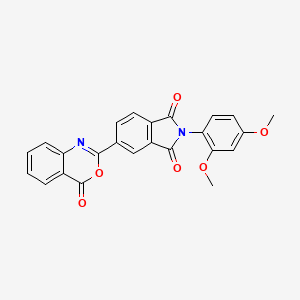
N-(3-bromophenyl)-2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide
Übersicht
Beschreibung
N-(3-bromophenyl)-2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators, which have been shown to have a wide range of biological effects.
Wirkmechanismus
N-(3-bromophenyl)-2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide 41-2272 works by binding to the heme group of sGC, which activates the enzyme and increases the production of cGMP. This, in turn, leads to relaxation of smooth muscle cells in the blood vessels, which can help to reduce blood pressure and improve blood flow.
Biochemical and Physiological Effects
N-(3-bromophenyl)-2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide 41-2272 has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on blood vessel function, it has also been shown to have anti-inflammatory and anti-fibrotic effects. It has also been shown to have potential neuroprotective effects, and may have applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-bromophenyl)-2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide 41-2272 is that it is a highly selective sGC activator, which means that it is less likely to have off-target effects. However, one limitation of N-(3-bromophenyl)-2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide 41-2272 is that it has relatively low solubility, which can make it difficult to work with in some experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-bromophenyl)-2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide 41-2272. One area of interest is in the development of new sGC activators with improved solubility and bioavailability. Another area of interest is in the development of combination therapies that target multiple pathways involved in cardiovascular disease. Finally, there is also interest in exploring the potential applications of sGC activators in other areas of medicine, such as neurodegenerative diseases and cancer.
Conclusion
In conclusion, N-(3-bromophenyl)-2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide 41-2272 is a highly selective sGC activator that has potential applications in scientific research. Its ability to increase cGMP production and improve blood vessel function make it an attractive target for the development of new therapies for cardiovascular disease. While there are some limitations to its use in experimental settings, there is significant interest in exploring its potential applications in other areas of medicine.
Wissenschaftliche Forschungsanwendungen
N-(3-bromophenyl)-2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide 41-2272 has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cardiovascular disease, where sGC activators have been shown to have potential therapeutic effects. N-(3-bromophenyl)-2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide 41-2272 has been shown to increase the production of cyclic guanosine monophosphate (cGMP), a signaling molecule that plays a key role in regulating blood vessel function.
Eigenschaften
IUPAC Name |
(Z)-N-(3-bromophenyl)-2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O5/c1-26-16-7-11(15(22(24)25)9-17(16)27-2)6-12(10-20)18(23)21-14-5-3-4-13(19)8-14/h3-9H,1-2H3,(H,21,23)/b12-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNVQGRTLDHWKP-SDQBBNPISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C(C#N)C(=O)NC2=CC(=CC=C2)Br)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C(/C#N)\C(=O)NC2=CC(=CC=C2)Br)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3739180.png)
![2-chloro-N-{3-[(3-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B3739187.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B3739190.png)

![N'-[5-bromo-2-oxo-1-(1-piperidinylmethyl)-1,2-dihydro-3H-indol-3-ylidene]nicotinohydrazide](/img/structure/B3739202.png)

![N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-3-nitrobenzamide](/img/structure/B3739219.png)
![N'-{5-bromo-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-chlorobenzohydrazide](/img/structure/B3739222.png)
![N-{2-[(benzylamino)carbonyl]phenyl}-2,4-dichlorobenzamide](/img/structure/B3739225.png)


![N'-{5-bromo-1-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B3739248.png)
![ethyl (2-oxo-3-{[(5-phenyl-2H-tetrazol-2-yl)acetyl]hydrazono}-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B3739264.png)
![N'-[5-bromo-1-(4-morpholinylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nicotinohydrazide](/img/structure/B3739287.png)